Azane;quinoline-4-carboxylic acid
Description
Azane;quinoline-4-carboxylic acid (commonly referred to as amino-substituted quinoline-4-carboxylic acid) is a heterocyclic compound featuring a quinoline backbone substituted with a carboxylic acid group at position 4 and an amino (-NH₂) group. Modifications at the quinoline scaffold, particularly at positions 2 and 4, have been shown to enhance antibacterial, antifungal, and antioxidant activities . The amino group introduced at position 2 or other positions improves hydrogen-bonding interactions with biological targets, enhancing binding affinity and physicochemical properties such as solubility and bioavailability .
Properties
IUPAC Name |
azane;quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.H3N/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9;/h1-6H,(H,12,13);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVJUJYVUIEDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Quinoline-4-carboxylic acid derivatives have been extensively studied for their anticancer properties. A series of compounds synthesized from this moiety were evaluated for their activity against various cancer cell lines. For instance, derivatives demonstrated selective inhibition against lung cancer (H460) and colon cancer (HT-29) cell lines, with some compounds showing IC50 values in the single-digit range, indicating potent activity .
Antimicrobial Activity
The antimicrobial efficacy of quinoline-4-carboxylic acid derivatives has been documented in numerous studies. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In a study by Metwally et al., a series of synthesized derivatives exhibited high antibacterial activity, with some compounds outperforming standard antibiotics .
Anti-malarial Effects
Quinoline derivatives are historically recognized for their anti-malarial properties. Recent studies have focused on the synthesis of new quinoline-4-carboxylic acid derivatives that were tested against Plasmodium falciparum strains. Notably, some compounds displayed superior activity compared to traditional anti-malarial drugs like chloroquine .
SIRT3 Inhibition
Recent research has identified quinoline-4-carboxylic acid derivatives as potent SIRT3 inhibitors, which are crucial in cancer metabolism regulation. A study highlighted the design and synthesis of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, with one compound exhibiting significant selectivity towards SIRT3 inhibition .
Dihydroorotate Dehydrogenase Inhibition
Another promising application is in the inhibition of human dihydroorotate dehydrogenase (hDHODH), an enzyme implicated in pyrimidine biosynthesis and cancer progression. A series of novel quinoline-4-carboxylic acid-chalcone hybrids were synthesized and evaluated for hDHODH inhibitory activity, with several compounds demonstrating superior efficacy compared to existing inhibitors like leflunomide .
Synthetic Methodologies
The synthesis of quinoline-4-carboxylic acid derivatives has evolved significantly, employing various methods such as:
- Pfitzinger Reaction : This method involves the reaction of isatin with ketones to yield quinoline-4-carboxylic acids efficiently.
- Microwave-Assisted Synthesis : This technique enhances reaction rates and yields through rapid heating.
- Condensation Reactions : Utilizing various aldehydes and ketones in the presence of catalysts like potassium hydroxide has proven effective in synthesizing diverse derivatives .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-4-carboxylic acid derivatives exhibit diverse biological activities depending on substituents at positions 2 and 3. Below is a detailed comparison of azane;quinoline-4-carboxylic acid with structurally related analogs:
Table 1: Structural and Functional Comparison of Quinoline-4-Carboxylic Acid Derivatives
Structural and Pharmacological Differences
Substituent Effects on Bioactivity: Amino groups (e.g., azane derivatives) enhance antibacterial activity by forming hydrogen bonds with bacterial enzymes like DNA gyrase . For example, 2-amino-substituted derivatives showed MIC values of 4–8 µg/mL against Staphylococcus aureus . Halogenated aryl groups (e.g., 4-bromophenyl) improve lipophilicity and penetration into bacterial membranes, with 2-(4-bromophenyl) derivatives exhibiting potent activity against methicillin-resistant S. aureus (MRSA) . Hydroxyl groups (e.g., 2-hydroxy derivatives) contribute to antioxidant activity via radical scavenging, with IC₅₀ values of 12–18 µM in DPPH assays .
Synthetic Routes: Doebner reaction: Widely used for synthesizing 2-arylquinoline-4-carboxylic acids via condensation of aniline, aldehydes, and pyruvic acid . Pfitzinger reaction: Involves isatin and ketones under basic conditions, yielding derivatives like 2-(4-methylphenyl)quinoline-4-carboxylic acid with monoclinic crystal structures (a = 4.1001 Å, β = 90.859°) .
Structure-Activity Relationship (SAR): The position of substituents critically influences activity. For instance, 2-substituted derivatives (aryl or amino) show superior antibacterial activity compared to 3-substituted analogs due to better target engagement . Electron-withdrawing groups (e.g., -Br) increase antibacterial potency, while electron-donating groups (e.g., -CH₃) improve metabolic stability .
Key Research Findings
Antibacterial Activity: this compound derivatives demonstrated broad-spectrum activity against Gram-positive (Bacillus subtilis) and Gram-negative (E. coli) bacteria, with MIC values comparable to ciprofloxacin . 2-Phenyl derivatives (e.g., compound 5a1 in Wang et al., 2016) showed 90% inhibition of Pseudomonas aeruginosa at 16 µg/mL .
Antioxidant Potential: 2-Hydroxyquinoline-4-carboxylic acid derivatives exhibited significant ROS scavenging activity, attributed to the hydroxyl group’s ability to donate hydrogen atoms .
Crystallographic Insights: 2-(4-Methylphenyl)quinoline-4-carboxylic acid crystallizes in a monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds stabilizing the structure .
Preparation Methods
Step 1: Alkaline Condensation with Acetone
Isatin undergoes alkaline cleavage in the presence of sodium hydroxide (1.36 mol) and acetone under reflux (10 hours), yielding 2-methylquinoline-4-carboxylic acid with 99% efficiency. The reaction mechanism involves:
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Ring-opening of isatin to form an intermediate α-ketoamide.
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Cyclization with acetone via nucleophilic attack at the carbonyl carbon.
Key data :
Step 2: Aldol Addition with Benzaldehyde
2-Methylquinoline-4-carboxylic acid reacts with benzaldehyde (6:1 molar ratio) at 100°C for 3 hours, forming 2-styrylquinoline-4-carboxylic acid monohydrate. The α,β-unsaturated intermediate is critical for subsequent oxidation.
Key data :
Step 3: Dehydration with Acetic Anhydride
Heating the monohydrate with acetic anhydride (120°C, 5 hours) removes water, yielding anhydrous 2-styrylquinoline-4-carboxylic acid.
Key data :
Step 4: Oxidation to Quinoline-2,4-Dicarboxylic Acid
Potassium permanganate in alkaline medium (35–45°C, 5 hours) selectively oxidizes the styryl group to a carboxyl moiety.
Key data :
Step 5: Decarboxylation to Azane; Quinoline-4-Carboxylic Acid
Refluxing quinoline-2,4-dicarboxylic acid in m-xylene induces decarboxylation at the 2-position, yielding the target compound.
Key data :
Microwave-Assisted Catalytic Synthesis
An alternative method employs indium(III) chloride (InCl₃) under microwave irradiation to accelerate the formation of quinoline-4-carboxylic acid derivatives. This approach reduces reaction times from hours to minutes.
Reaction Mechanism and Conditions
2-Methoxy acrylates or acrylamides react with N-arylbenzaldimines in the presence of InCl₃ (10 mol%) under microwave activation (150°C, 15 minutes). The Lewis acid catalyzes both imine activation and cyclization.
Key data :
Table 1: Comparative Analysis of Synthetic Methods
Critical Evaluation of Methodologies
Industrial Method
Q & A
Q. What synthetic methodologies are commonly employed for quinoline-4-carboxylic acid derivatives in antibacterial research?
The synthesis of quinoline-4-carboxylic acid derivatives typically involves:
- Doebner reaction : Condensation of aniline, aldehydes (e.g., 2-nitrobenzaldehyde), and pyruvic acid under trifluoroacetic acid catalysis to form intermediates like 2-(2-nitrophenyl)-quinoline-4-carboxylic acid .
- Functionalization : Subsequent amidation, reduction (e.g., nitro to amino groups using hydrazine hydrate/Pd/C), and acylation to introduce substituents at the 2-position .
- Microwave-assisted synthesis : Reduces reaction time and improves yields for intermediates .
Key characterization techniques include , , HRMS, and HPLC purity validation (>95%) .
Q. What standard protocols evaluate the antibacterial activity of quinoline-4-carboxylic acid derivatives?
Antibacterial efficacy is assessed using:
- Agar diffusion method : Measures the zone of inhibition against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
- Broth dilution method : Determines the minimum inhibitory concentration (MIC). For example, compounds 5a4 and 5a7 showed MIC values of 64 µg/mL and 128 µg/mL against S. aureus and E. coli, respectively .
- Cytotoxicity testing : MTT assays confirm low cytotoxicity (e.g., 5a4’s safety profile) .
Advanced Research Questions
Q. How do structural modifications at the 2-position of quinoline-4-carboxylic acid derivatives influence antibacterial activity?
- Aryl substituents : Introduction of 2-phenyl groups enhances binding to bacterial enzymes (e.g., DNA gyrase) via π-π stacking and hydrophobic interactions. Derivatives with electron-withdrawing groups (e.g., nitro) improve activity against methicillin-resistant S. aureus (MRSA) .
- Amino groups : Adding basic amino groups (e.g., 3-(dimethylamino)-1-propylamine) optimizes physicochemical properties, increasing membrane permeability and reducing efflux pump resistance .
- SAR trends : Bulky substituents at the 2-position correlate with higher Gram-positive selectivity, while smaller groups favor broad-spectrum activity .
Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data for quinoline-4-carboxylic acid derivatives?
- Dual-activity profiling : Compare MIC data across multiple bacterial strains to identify substituent-specific effects. For example, 5a7’s higher MIC against E. coli vs. S. aureus suggests Gram-positive targeting .
- Molecular docking : Validate SAR hypotheses by simulating ligand-enzyme interactions. Homology models of bacterial topoisomerases or alkaline phosphatases predict binding affinities .
- Cross-study validation : Reconcile divergent SAR conclusions (e.g., conflicting reports on nitro group efficacy) by standardizing assay conditions (e.g., pH, inoculum size) .
Q. How can molecular docking simulations optimize quinoline-4-carboxylic acid derivatives as enzyme inhibitors?
- Target selection : Focus on enzymes like alkaline phosphatases (e.g., h-TNAP, h-IAP) or bacterial topoisomerases. Homology models based on h-PLAP (human placental alkaline phosphatase) predict binding sites .
- Scaffold optimization : Docking studies reveal that 3j (IC = 22 nM for h-TNAP) binds via hydrogen bonds with Arg166 and hydrophobic interactions with Phe256 .
- ADMET profiling : Simulate pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives with balanced efficacy and safety .
Q. What strategies enhance the fluorescent properties of quinoline-4-carboxylic acid derivatives for sensing applications?
- Conjugated systems : Introduce aromatic substituents (e.g., 4-boronophenyl) to extend π-conjugation, improving quantum yield. For example, 2-(4-boronophenyl)-quinoline-4-carboxylic acid exhibits strong fluorescence for detecting catechols .
- Solubility optimization : Water-soluble derivatives are synthesized via sulfonation or PEGylation, enabling bioimaging applications .
- Dual-recognition probes : Combine boronic acid groups (for diol binding) with quinoline fluorophores to create sensors for biomarkers like caffeic acid .
Data Contradiction Analysis
Q. Why do certain quinoline-4-carboxylic acid derivatives show variable activity across bacterial strains?
- Efflux pump susceptibility : Gram-negative bacteria (e.g., P. aeruginosa) may expel compounds via multidrug resistance (MDR) pumps, reducing efficacy. Derivatives with lower logP values (<3) mitigate this issue .
- Enzyme specificity : MRSA strains exhibit mutated penicillin-binding proteins (PBPs), requiring tailored substituents (e.g., halogenated aryl groups) for inhibition .
Methodological Recommendations
Q. What in silico tools are recommended for designing novel quinoline-4-carboxylic acid derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
